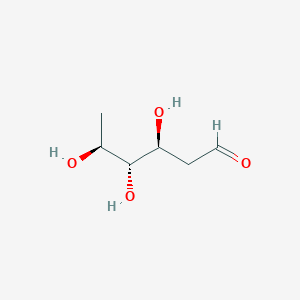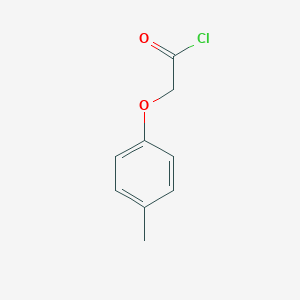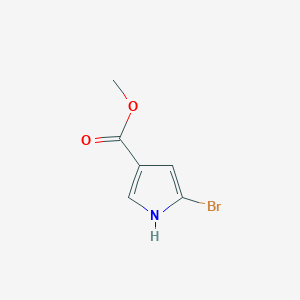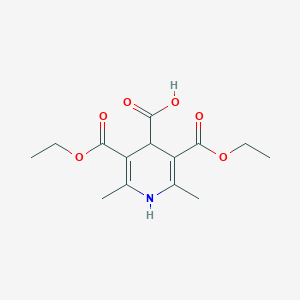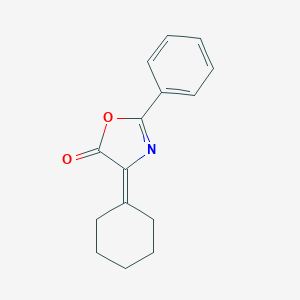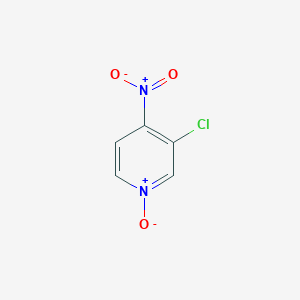
3-Chloro-4-nitropyridine N-oxide
Übersicht
Beschreibung
3-Chloro-4-nitropyridine N-oxide is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyridine N-oxide, which is known for its reactivity and potential applications in different chemical reactions.
Synthesis Analysis
The synthesis of 3-Chloro-4-nitropyridine N-oxide and its derivatives has been explored in several studies. For instance, the preparation of 3-chloro-5-methoxypyridine N-oxide and its subsequent nitration to yield 5-chloro-3-methoxy-2-nitro-pyridine N-oxide has been reported . The nitration process is a critical step in the synthesis of nitropyridine N-oxides, and the conditions can be adjusted to control the degree of nitration.
Molecular Structure Analysis
The molecular structure of 4-nitropyridine N-oxide has been determined using gas-phase electron diffraction and quantum chemical calculations, revealing strong substitution effects on structural parameters and electron density distribution . The presence of electron-withdrawing or electron-donating groups in para-position significantly influences the molecular geometry and electron distribution within the molecule . The crystal structures of various substituted 4-nitropyridine N-oxides have also been determined, providing insights into the molecular conformation and resonance forms .
Chemical Reactions Analysis
3-Chloro-4-nitropyridine N-oxide participates in various chemical reactions. For example, when 4-nitropyridine N-oxide reacts with p-nitrobenzenesulfenyl chloride, several products are formed, including 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine . The reaction involves the initial formation of a salt with a N-sulfenoxy bond, which then cleaves to give the final products . Additionally, the complexation of 4-nitropyridine N-oxides with electron acceptors like boron trifluoride and hydrogen chloride activates the nitro group for nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-nitropyridine N-oxide and its derivatives have been extensively studied. The X-ray crystal structure determination of related compounds, such as 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, shows the presence of medium strong hydrogen bonds and other intermolecular interactions that influence the crystal packing . Vibrational properties have been investigated through IR and Raman spectroscopy, providing evidence for the attractive character of certain intermolecular contacts . The crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, for instance, reveals a different arrangement compared to its chloro- and bromo-derivatives, with notable intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Pyridine Derivatives
- Field : Organic Chemistry
- Application : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
- Method : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
- Results : The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
-
Synthesis of Nitropyridines
- Field : Organic Chemistry
- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Method : Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
-
Synthesis of Aminoheterocyclic Analogs and 2-Aminopyridine Derivatives
- Field : Organic Chemistry
- Application : 2-Chloropyridine N-oxide hydrochloride was used in the synthesis of aminoheterocyclic analogs and 2-aminopyridine derivatives .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Fampridine and Pinacidil
- Field : Pharmaceutical Chemistry
- Application : 4-Nitropyridine N-oxide is used in the synthesis of pharmaceuticals like Fampridine and Pinacidil .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Benzyl Viologen Enzyme Assay
- Field : Biochemistry
- Application : 2-Chloropyridine N-oxide is used in benzyl viologen enzyme assay of membrane fractions .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Laboratory Chemicals
- Field : Laboratory Research
- Application : 4-Nitropyridine N-oxide is used as a laboratory chemical . It might also be used in food, drug, pesticide or biocidal product use .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Imidazo[4,5-c]pyridines
- Field : Organic Chemistry
- Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of 2-Substituted-5-Nitro-pyridines
- Field : Organic Chemistry
- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
- Field : Organic Chemistry
- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Eigenschaften
IUPAC Name |
3-chloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLTDWOVIYXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344830 | |
| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitropyridine N-oxide | |
CAS RN |
76439-45-7 | |
| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


